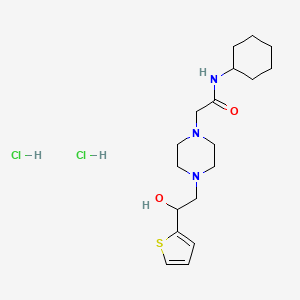

![molecular formula C10H18LiNO5 B2944980 锂;(4R)-5-羟基-4-[(2-甲基丙烷-2-基)氧羰基氨基]戊酸盐 CAS No. 2418594-48-4](/img/structure/B2944980.png)

锂;(4R)-5-羟基-4-[(2-甲基丙烷-2-基)氧羰基氨基]戊酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

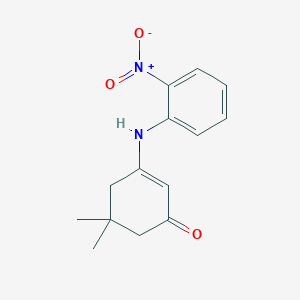

This compound is a lithium salt of a complex organic acid, specifically a pentanoic acid derivative. The acid part of the molecule contains several functional groups, including a hydroxy group (–OH), a carbonyl group (C=O) within an ester, and an amine group (–NH2) also within an ester .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of the corresponding pentanoic acid derivative with lithium hydroxide (LiOH) to form the lithium salt. The pentanoic acid derivative itself would likely be synthesized via reactions involving the appropriate hydroxy, carbonyl, and amine precursors .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the lithium ion (Li+) and the organic anion. The organic part of the molecule would have a backbone of five carbon atoms (pentanoic acid), with the various functional groups attached at the specified positions .Chemical Reactions Analysis

As a lithium salt of an organic acid, this compound would be expected to undergo reactions typical of such salts. For example, it could be converted back to the corresponding acid by reaction with a strong acid. It could also participate in reactions involving the functional groups present in the organic part of the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by both the lithium ion and the organic anion. For example, it would be expected to be soluble in polar solvents due to the polar nature of the functional groups and the ionic character of the lithium salt .科学研究应用

1. 神经保护和衰老

锂已被确认为一种神经保护剂,在衰老中具有潜在意义。在对秀丽隐杆线虫的研究中,锂暴露显示通过涉及与核小体功能和组蛋白甲基化相关的基因表达改变的机制延长寿命 (McColl 等人,2008 年)。

2. 氨基吡咯烷的合成

锂酰胺已用于不对称合成,特别是在制备氨基吡咯烷中。这一过程对于开发具有潜在治疗应用的化合物至关重要 (Davies 等人,2007 年)。

3. 化学中的溶液结构

研究探索了各种配体溶剂化的二异丙基锂的溶液结构,有助于更深入地了解锂的化学相互作用及其在有机化学中的潜在应用 (Remenar 等人,1997 年)。

4. 阿尔茨海默病和神经退行性疾病

已经研究了锂在治疗和预防神经退行性疾病(如阿尔茨海默病 (AD))中的作用。有人提出,锂调节涉及神经营养反应和线粒体功能的稳态机制 (Forlenza 等人,2014 年)。

5. 锂的抗躁狂作用

已显示慢性锂治疗通过 BDNF-TrkB 依赖性突触缩小产生抗躁狂作用。这项研究有助于理解锂在双相情感障碍中的治疗作用的分子机制 (Gideons 等人,2017 年)。

6. 骨和牙组织工程

已经显示从生物活性支架释放的锂离子可以增强牙周膜细胞的成骨分化,表明在牙周组织工程中具有潜在应用 (Han 等人,2012 年)。

7. 昼夜节律调节

研究表明,锂可以通过与核受体 Rev-erbα 等成分相互作用来影响昼夜节律。这一发现对治疗与昼夜节律改变相关的疾病(如双相情感障碍)具有意义 (Yin 等人,2006 年)。

8. 有机化学中的不对称合成

锂化合物已被用于各种化学实体的不对称合成,突出了它们在为潜在药物应用创建具有特定构型的分子的重要性 (Davies 等人,1997 年)。

9. 荧光化学传感器

已经开发了基于锂的荧光离子载体作为检测锂离子的化学传感器。这项创新在监测接受躁郁症治疗的患者的锂水平方面特别有用 (Citterio 等人,2007 年)。

10. 聚合过程

锂化合物已用于环状酯的开环聚合,证明了锂在创建具有特定性能和在材料科学中应用的聚合物中的作用 (Dean 等人,2013 年)。

作用机制

Mode of Action

It is likely that the compound interacts with its targets in a way that alters their function, leading to changes in cellular processes .

Biochemical Pathways

The specific biochemical pathways affected by EN300-26861183 are not known at this time. The compound could potentially influence a variety of pathways depending on its targets. Once the targets are identified, it would be possible to determine which biochemical pathways are affected .

Result of Action

Once these factors are known, it would be possible to describe the effects of the compound’s action .

安全和危害

未来方向

属性

IUPAC Name |

lithium;(4R)-5-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO5.Li/c1-10(2,3)16-9(15)11-7(6-12)4-5-8(13)14;/h7,12H,4-6H2,1-3H3,(H,11,15)(H,13,14);/q;+1/p-1/t7-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGVFNKHYINRQJE-OGFXRTJISA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC(C)(C)OC(=O)NC(CCC(=O)[O-])CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[Li+].CC(C)(C)OC(=O)N[C@H](CCC(=O)[O-])CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18LiNO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2-carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2944901.png)

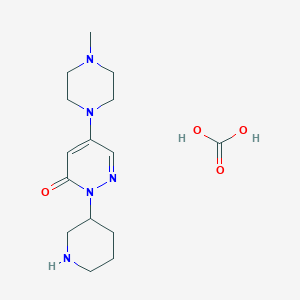

![N-(2,6-dimethylphenyl)-2-[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2944903.png)

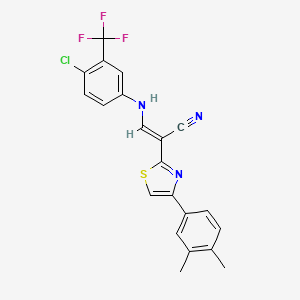

![4-cyano-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2944908.png)

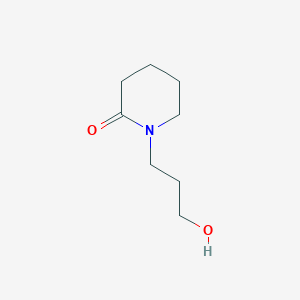

![(6-Methylspiro[2.5]octan-6-yl)methanamine;hydrochloride](/img/structure/B2944914.png)

![2-ethoxy-6-((E)-{[4-(methylthio)phenyl]imino}methyl)phenol](/img/structure/B2944916.png)